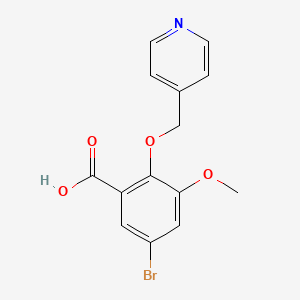

5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid

Descripción general

Descripción

Métodos De Preparación

The synthesis of 5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid typically involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxybenzoic acid and 4-pyridinemethanol.

Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions.

Industrial Production: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Análisis De Reacciones Químicas

5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid undergoes various chemical reactions:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: Common reagents include bases like sodium hydroxide and oxidizing agents like potassium permanganate.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Anti-inflammatory and Anticancer Activities

- This compound has been identified as a potential lead candidate for drug development targeting inflammation and cancer. Its structural motifs are similar to those found in known therapeutic agents, suggesting a possible mechanism of action that could inhibit inflammatory pathways or cancer cell proliferation.

-

Synthesis of Antidepressant Drugs

- The compound can be utilized in synthesizing key structural motifs found in antidepressants such as tricyclic antidepressants and selective serotonin reuptake inhibitors. This application highlights its relevance in the ongoing search for effective treatments for mood disorders.

-

Targeting Specific Receptors

- Research indicates that compounds similar to 5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid can selectively target receptors involved in various cancers, such as the α4β1 integrin, which is implicated in T-cell and B-cell lymphomas. This targeting could enhance therapeutic efficacy while minimizing side effects associated with traditional chemotherapeutics .

Chemical Research Applications

- Organic Synthesis

-

Development of SGLT2 Inhibitors

- As a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, this compound plays a crucial role in developing therapies for diabetes management. The efficient synthesis routes developed for this compound demonstrate its scalability and cost-effectiveness in industrial applications .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Cancer Treatment Studies : Investigations into its mechanism of action have shown promising results in inhibiting cancer cell lines, suggesting that further exploration could lead to new cancer therapies.

- Antimicrobial Activity : Related pyridine compounds have demonstrated significant antimicrobial properties against various pathogens, indicating potential applications in developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Pathways Involved: The exact pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid can be compared with similar compounds:

Actividad Biológica

5-Bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₂BrNO₄ and a molecular weight of 338.15 g/mol. Its structure includes:

- A bromine atom at the 5-position.

- A methoxy group at the 3-position.

- A pyridin-4-ylmethoxy substituent at the 2-position of the benzoic acid moiety.

These structural features contribute to its unique chemical properties, enhancing its reactivity and biological activity.

This compound interacts with specific molecular targets, influencing various biological pathways:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to therapeutic effects in conditions such as inflammation and cancer.

- Protein Interactions : It is involved in studies related to protein interactions, which are crucial for understanding its biological roles.

Anti-inflammatory and Anticancer Properties

Research indicates that this compound may have potential applications in treating inflammatory diseases and cancer. Its ability to inhibit enzyme activity related to these conditions suggests a promising therapeutic profile:

- Inflammation : The compound's structure allows it to act on pathways involved in inflammatory responses, possibly through inhibition of pro-inflammatory cytokines .

- Cancer : Studies have indicated that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

Enzyme Activation

In addition to inhibition, this compound has been shown to activate certain proteolytic pathways:

- Ubiquitin-proteasome Pathway (UPP) : It promotes the activity of this pathway, which is essential for protein degradation and cellular homeostasis .

- Autophagy-Lysosome Pathway (ALP) : The compound enhances this pathway, suggesting potential applications in age-related diseases where protein aggregation is a concern .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

Case Studies

Case Study 1: Inhibition of Pro-inflammatory Cytokines

A study investigated the effects of this compound on synovial cells from rheumatoid arthritis patients. The results showed a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines. The mechanism was attributed to its ability to interfere with cell cycle progression and induce apoptosis.

Propiedades

IUPAC Name |

5-bromo-3-methoxy-2-(pyridin-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4/c1-19-12-7-10(15)6-11(14(17)18)13(12)20-8-9-2-4-16-5-3-9/h2-7H,8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZISBENJZZKLMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=NC=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585514 | |

| Record name | 5-Bromo-3-methoxy-2-[(pyridin-4-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923852-07-7 | |

| Record name | 5-Bromo-3-methoxy-2-[(pyridin-4-yl)methoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.